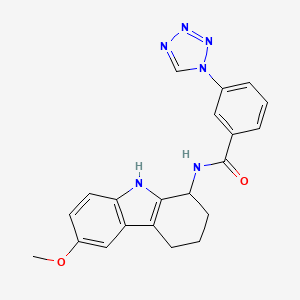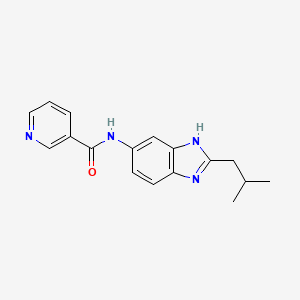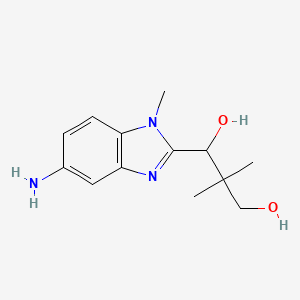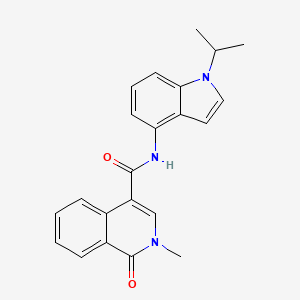![molecular formula C26H27N7O6 B603314 2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 354993-47-8](/img/structure/B603314.png)
2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes nitrophenyl and pyrazolone moieties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form the pyrazolone ring. This intermediate is then reacted with 3-{3-nitrophenyl}acryloyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyrazolone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various bases and acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, nitro derivatives, and substituted pyrazolones .
Scientific Research Applications
2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can be detected using fluorescence spectroscopy. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.
4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Used as an intermediate in organic synthesis[][6].
Uniqueness
2-{4-nitrophenyl}-4-[({2-[4-(3-{3-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of nitrophenyl and pyrazolone moieties, which confer specific chemical and biological properties. Its ability to form complexes with metal ions and its potential therapeutic applications distinguish it from other similar compounds .
Properties
CAS No. |
354993-47-8 |
|---|---|
Molecular Formula |
C26H27N7O6 |
Molecular Weight |
533.5g/mol |
IUPAC Name |
5-methyl-2-(4-nitrophenyl)-4-[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethyliminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H27N7O6/c1-19-24(26(35)31(28-19)21-6-8-22(9-7-21)32(36)37)18-27-11-12-29-13-15-30(16-14-29)25(34)10-5-20-3-2-4-23(17-20)33(38)39/h2-10,17-18,28H,11-16H2,1H3/b10-5+,27-18? |
InChI Key |
JTKIHPSWWQMBIS-SZPIKWGESA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-dimethyl-2-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1-(tetrahydro-2-furanylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B603232.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide](/img/structure/B603234.png)
methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B603241.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B603245.png)

![4,6-dimethyl-2-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B603248.png)


![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B603254.png)
